molecular formula C11H7BrN2S B14400767 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile CAS No. 86604-39-9

2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile

Cat. No.: B14400767
CAS No.: 86604-39-9
M. Wt: 279.16 g/mol
InChI Key: YAQLHGUIMMBEPA-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur as a heteroatom. This particular compound is characterized by the presence of an amino group at the 2-position, a bromophenyl group at the 4-position, and a carbonitrile group at the 3-position. These structural features make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is widely used due to its efficiency and simplicity.

Another method involves the solvent-free synthesis using high-speed vibration milling. This environmentally friendly approach uses diethylamine as a catalyst and has been optimized to yield good results .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Gewald reaction. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiol derivatives or reduced thiophenes.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile involves its interaction with various molecular targets and pathways. The amino and carbonitrile groups play a crucial role in its binding affinity and specificity towards biological targets. The compound can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells through specific molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

86604-39-9

Molecular Formula

C11H7BrN2S

Molecular Weight

279.16 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)thiophene-3-carbonitrile

InChI

InChI=1S/C11H7BrN2S/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6H,14H2

InChI Key

YAQLHGUIMMBEPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2C#N)N)Br

Origin of Product

United States

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